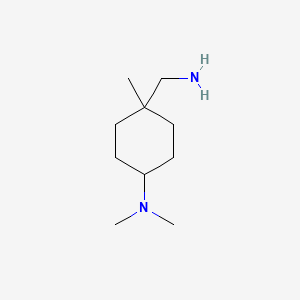

4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine

Description

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

4-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C10H22N2/c1-10(8-11)6-4-9(5-7-10)12(2)3/h9H,4-8,11H2,1-3H3 |

InChI Key |

KPLKSGJRMKDPAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)N(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Alkylation and Amination Reactions

- Starting Materials : Cyclohexane derivatives with appropriate functional groups (e.g., halides or alcohols) can be used as starting materials.

- Alkylation : Introduce methyl groups through alkylation reactions using methyl halides or other alkylating agents.

- Amination : Introduce amine groups via nucleophilic substitution or reduction of nitro groups.

Reductive Amination

- Aldehyde or Ketone Precursors : Use cyclohexane-based aldehydes or ketones as precursors.

- Reductive Amination : Perform reductive amination with ammonia or primary amines in the presence of reducing agents like sodium borohydride or hydrogen over catalysts.

Nucleophilic Substitution

- Leaving Group Introduction : Introduce a leaving group (e.g., tosylate) onto the cyclohexane ring.

- Nucleophilic Substitution : React with an amine nucleophile to introduce the aminomethyl group.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s tertiary amine structure reduces polarity compared to primary amines like trans-4-(Aminomethyl)cyclohexanamine (MW 128.22) . The aromatic analog 4-(Dimethylamino)benzylamine (MW 150.22) exhibits higher conjugation, affecting solubility and UV activity .

- Boiling/Melting Points: trans-4-(Dimethylamino)cyclohexanol has a melting point of 68–72°C due to hydrogen bonding , whereas tertiary amines like the target compound likely have lower melting points. The tert-butyl derivative (4-tert-butyl-N,N-dimethylcyclohexanamine) has higher thermal stability due to steric bulk .

Biological Activity

4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine, commonly referred to as TMC, is a cyclic amine with significant implications in medicinal chemistry and industrial applications. This compound has garnered attention due to its diverse biological activities, including potential therapeutic effects and utility in various chemical processes.

- Chemical Formula : C10H22N2

- Molecular Weight : 170.3 g/mol

- CAS Number : 3731-53-1

- Structure : The compound features a cyclohexane ring with three methyl groups and an aminomethyl group attached, contributing to its steric hindrance and reactivity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of TMC. For instance, a compound structurally related to TMC demonstrated significant cytotoxic effects against various cancer cell lines. The inhibition rates and IC50 values were evaluated using the MTT assay, revealing that related compounds exhibited remarkable anti-tumor activity, with inhibition rates exceeding 99% against lung adenocarcinoma (A549) and liver carcinoma (HepG2) cell lines .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

This data suggests that TMC and its analogs may serve as lead compounds for further development in cancer therapy.

The mechanism through which TMC exerts its antitumor effects appears to involve apoptosis induction via mitochondrial pathways. Studies indicate that treatment with related compounds leads to upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), ultimately activating caspase-3, a critical executor of apoptosis .

Applications in Organic Synthesis

TMC has also been utilized as a precursor in the synthesis of various bioactive molecules. Its structural properties allow it to function effectively as a building block in the development of protein agonists or antagonists, particularly in the context of Kinesin spindle protein inhibitors which have potential anticancer activity .

Industrial Applications

The compound's sterically hindered amine structure enhances its efficiency in acid gas scrubbing processes, making it valuable in environmental applications . Its ability to capture carbon dioxide from industrial emissions highlights its significance in mitigating climate change.

Q & A

Basic: What are the common synthetic routes for 4-(Aminomethyl)-N,N,4-trimethylcyclohexanamine?

Methodological Answer:

Synthesis typically involves multi-step organic reactions. A primary route includes the functionalization of cyclohexane derivatives, such as the reductive amination of cyclohexanecarboxaldehyde intermediates. For example, trans-isomers (structurally similar compounds) are synthesized via rearrangement of cyclohexanecarboxylic acid derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) . Key reagents and conditions for analogous syntheses include:

| Reagent Type | Examples | Role |

|---|---|---|

| Reducing Agents | LiAlH₄, NaBH₄ | Reduce imine intermediates to amines |

| Solvents | Methanol, Dichloromethane | Facilitate reaction homogeneity |

| Catalysts | Pd/C (for hydrogenation) | Promote selective reductions |

Optimization may require adjusting stoichiometry, temperature (e.g., 0–60°C), and reaction time (6–24 hrs) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions on the cyclohexane ring and amine groups. For example, δ 2.2–3.0 ppm (N-methyl protons) and δ 1.4–1.8 ppm (cyclohexane protons) .

- Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~2800 cm⁻¹ (C-H stretch) validate functional groups.

- Mass Spectrometry (MS): High-resolution MS determines molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.